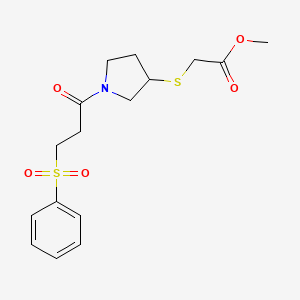
Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a thioester derivative of pyrrolidine and has been studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Organocatalytic Applications
Catalysis in Asymmetric Synthesis
The application of pyrrolidine-based catalysts, derived from L-proline, showcases their efficiency in the asymmetric Michael addition reactions. These catalysts facilitate the synthesis of various γ-nitro carbonyl compounds with high yields and excellent stereoselectivity. This demonstrates the potential of using Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate derivatives in organocatalysis to achieve precise control over product configuration in synthetic organic chemistry (Singh et al., 2013).
Synthesis of Novel Compounds
Synthesis of Heterocyclic Compounds
The study by Tamaddon and Azadi (2018) explores the synthesis of nicotinium methane sulfonate (NMS) from nicotine, highlighting the dual acid and base functional groups of NMS. This underscores the versatility of Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate and related compounds in facilitating the synthesis of heterocyclic compounds with potential biological activities (Tamaddon & Azadi, 2018).
Antimicrobial Applications
Antimicrobial Compound Synthesis
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications. This research highlights the potential of Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate derivatives in creating antimicrobial agents through the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives (Darwish et al., 2014).
Propiedades
IUPAC Name |
methyl 2-[1-[3-(benzenesulfonyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S2/c1-22-16(19)12-23-13-7-9-17(11-13)15(18)8-10-24(20,21)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKVQCQGBMRNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[4-[(4-chlorophenyl)carbamoyl]piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813237.png)
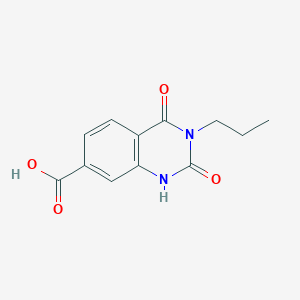
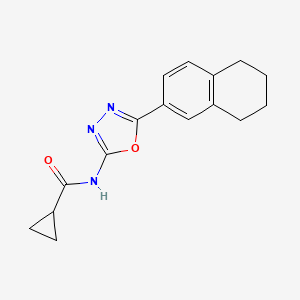
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2813242.png)
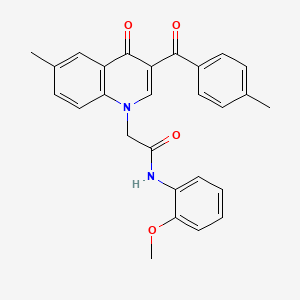
![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813244.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2813246.png)
![4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2813249.png)
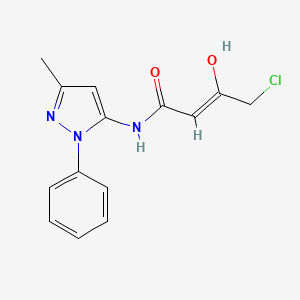
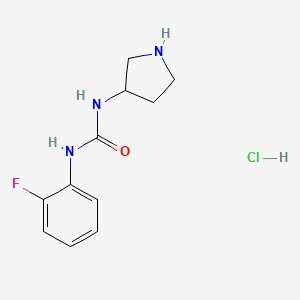

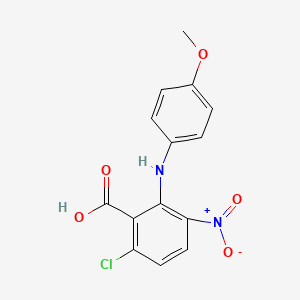
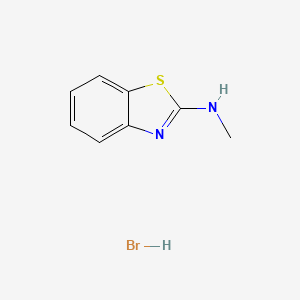
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2813260.png)